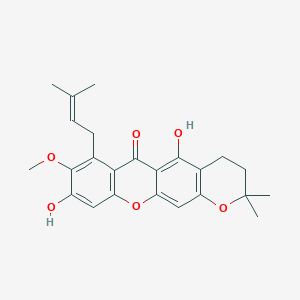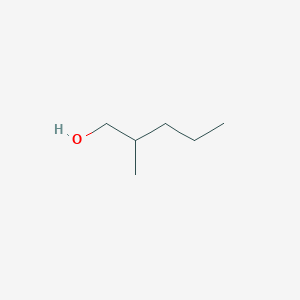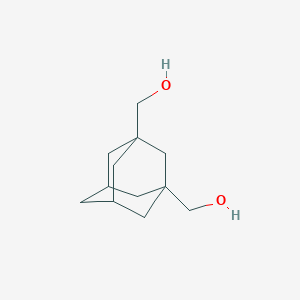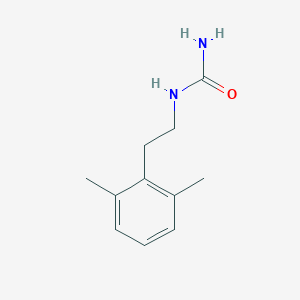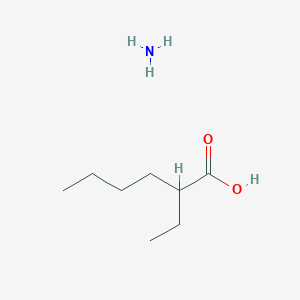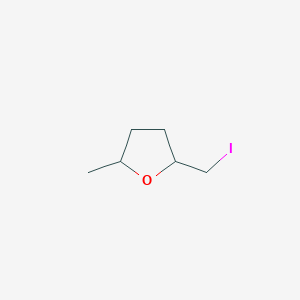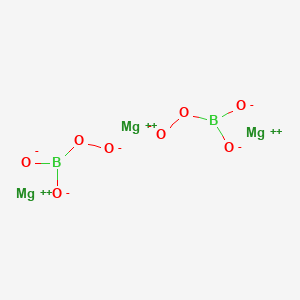![molecular formula C16H16N2 B095989 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole CAS No. 16571-53-2](/img/structure/B95989.png)
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole, also known as melatonin agonist 1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
Wirkmechanismus
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole acts as a 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptor agonist. It binds to the 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptors in the brain and modulates the release of neurotransmitters, such as dopamine and serotonin. This results in the regulation of various physiological processes, including circadian rhythm, sleep-wake cycle, and immune function.
Biochemische Und Physiologische Effekte
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has been shown to have various biochemical and physiological effects. It has been found to reduce oxidative stress and inflammation, regulate immune function, and improve cognitive function. It has also been shown to have a role in the regulation of circadian rhythm and sleep-wake cycle.
Vorteile Und Einschränkungen Für Laborexperimente
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has several advantages for lab experiments. It is a potent and selective 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptor agonist, which allows for the specific targeting of the 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole receptors. It also has good bioavailability and can easily cross the blood-brain barrier. However, one of the limitations is the lack of standardized protocols for its use in lab experiments.
Zukünftige Richtungen
There are several future directions for the research on 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole. One of the areas of interest is its potential in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Another area of research is its role in the regulation of the immune system and its potential use in the treatment of autoimmune diseases. Further studies are also needed to optimize the synthesis methods and develop standardized protocols for its use in lab experiments.
In conclusion, 1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole is a promising chemical compound that has potential therapeutic applications. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Further research is needed to explore its potential in the treatment of various diseases and to optimize its use in lab experiments.
Synthesemethoden
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole can be synthesized using various methods. One of the commonly used methods is the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde. This reaction results in the formation of an iminium ion, which undergoes cyclization to form the indole ring. The addition of a pyridine group to the indole ring is achieved through a subsequent Friedländer reaction.
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole has been extensively studied for its potential therapeutic applications. It has been found to have neuroprotective, anti-inflammatory, and antioxidant properties. It has also been shown to have potential in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and depression.
Eigenschaften
CAS-Nummer |
16571-53-2 |
|---|---|
Produktname |
1-Methyl-3-[2-(4-pyridyl)ethyl]-1H-indole |
Molekularformel |
C16H16N2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
1-methyl-3-(2-pyridin-4-ylethyl)indole |
InChI |
InChI=1S/C16H16N2/c1-18-12-14(15-4-2-3-5-16(15)18)7-6-13-8-10-17-11-9-13/h2-5,8-12H,6-7H2,1H3 |
InChI-Schlüssel |
KBVLDCQJRKDAMF-UHFFFAOYSA-N |
SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
Kanonische SMILES |
CN1C=C(C2=CC=CC=C21)CCC3=CC=NC=C3 |
Andere CAS-Nummern |
16571-53-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



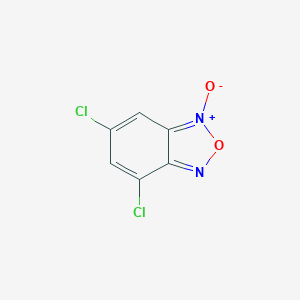
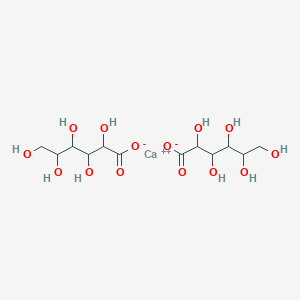
![(1S)-2-Bromo-1-[(4R,5R)-5-[(1S)-2-bromo-1-hydroxyethyl]-2,2-dimethyl-1,3-dioxolan-4-yl]ethanol](/img/structure/B95910.png)
